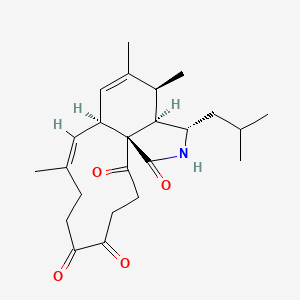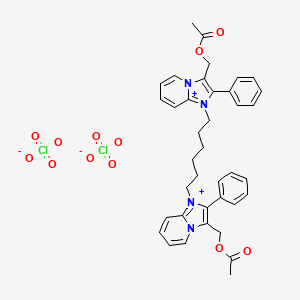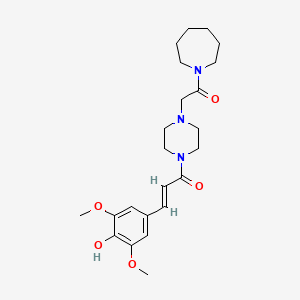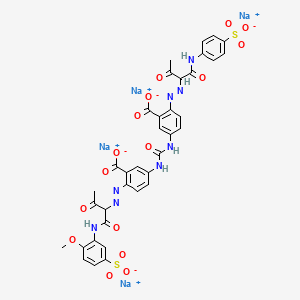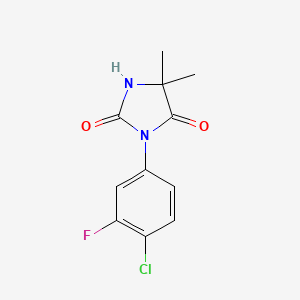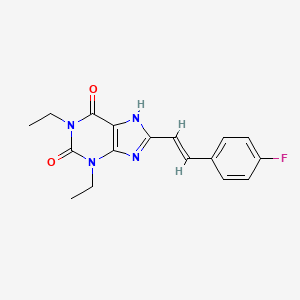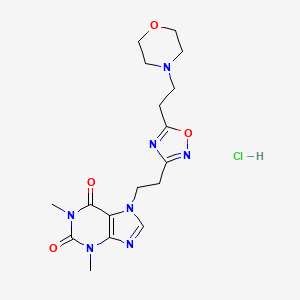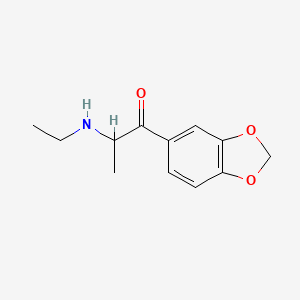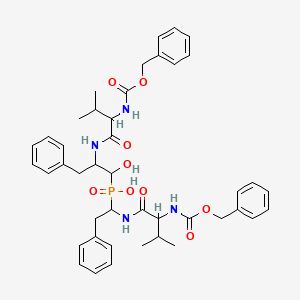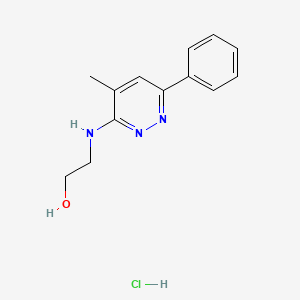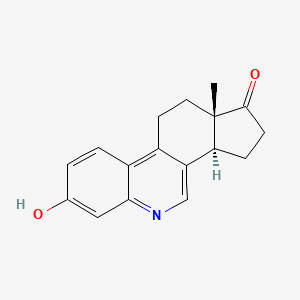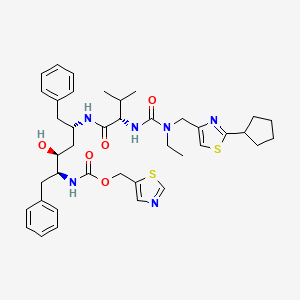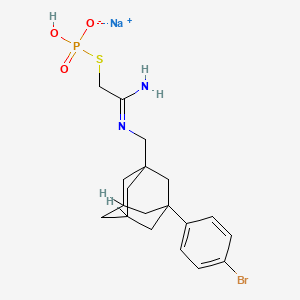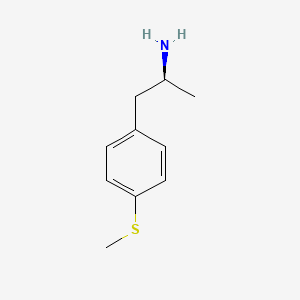
(S)-2-amino-1-(4-methylthiophenyl)-propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Netchem 798196 typically involves the following steps:
Starting Material: The synthesis begins with benzeneethanamine, which undergoes a series of reactions to introduce the methylthio group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Netchem 798196 may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
Netchem 798196 undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Netchem 798196 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Studies on its biological activity and potential therapeutic effects.
Medicine: Research into its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Netchem 798196 involves its interaction with specific molecular targets and pathways. It primarily affects neurotransmitter systems in the brain, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction leads to various physiological and behavioral effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylthioamphetamine: A closely related compound with similar structural features.
Methamphetamine: Shares the amphetamine backbone but lacks the methylthio group.
Amphetamine: The parent compound without any additional substituents.
Uniqueness
Netchem 798196 is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This modification can influence its reactivity, pharmacokinetics, and overall biological activity, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
943816-61-3 |
|---|---|
Molekularformel |
C10H15NS |
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
(2S)-1-(4-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H15NS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
OLEWMKVPSUCNLG-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=C(C=C1)SC)N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



